2-Butyl-2-(hydroxymethyl)hexanoic acid
Description
Contextualization within the Field of Branched Hydroxycarboxylic Acids
2-Butyl-2-(hydroxymethyl)hexanoic acid belongs to the broad class of α-hydroxycarboxylic acids (AHAs), which are characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. More specifically, it is a di-alkylated AHA, placing it within the specialized subgroup of branched hydroxycarboxylic acids (BHCAs). Unlike simple linear AHAs such as lactic or glycolic acid, BHCAs feature a more complex, sterically hindered molecular framework.
The defining feature of this compound is its quaternary α-carbon, which is substituted with two distinct alkyl chains (a butyl and a hexyl group, the latter from the hexanoic acid backbone), a hydroxymethyl group, and a carboxylic acid group. This structure imparts unique solubility, reactivity, and conformational properties compared to its less substituted counterparts. BHCAs are gaining attention in materials science and synthetic chemistry as they can introduce specific physical and chemical properties into larger molecules. nih.gov For instance, the incorporation of branched monomers into polyesters can influence their thermal and mechanical properties. researchgate.net
Significance of the Compound's Molecular Architecture in Organic Synthesis
The molecular architecture of this compound is significant for several reasons in the context of organic synthesis. The presence of a quaternary α-carbon center creates a sterically hindered environment around the carboxylic acid and hydroxymethyl functionalities. This steric hindrance can influence the kinetics and selectivity of reactions involving these groups. chimia.ch
The compound serves as a trifunctional building block, possessing a primary alcohol, a carboxylic acid, and a branched aliphatic core. This combination allows for its use in the synthesis of complex molecules and polymers. For example, the hydroxyl and carboxyl groups can be used for esterification to form polyesters. The presence of two different alkyl chains (butyl and what is effectively a pentyl chain from the hexanoic acid backbone) can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced flexibility. researchgate.net
The synthesis of such sterically hindered α-hydroxycarbonyl compounds can be challenging. acs.org One general approach to creating similar structures, like 2,2'-bis(hydroxymethyl)alkanoic acids, involves the condensation of an aldehyde with formaldehyde (B43269) in the presence of a base, followed by oxidation. google.com This suggests that this compound could be a valuable intermediate if a scalable synthetic route is developed, providing access to a range of derivatives with tailored properties.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 105974-42-3 |
| Appearance | Expected to be a viscous liquid or low-melting solid |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents |
Overview of Contemporary Research Trajectories and Potential Areas of Exploration
While direct research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories based on advancements in related areas of polymer and materials science.
One promising area of exploration is its use as a monomer for the synthesis of branched polyesters and polyurethanes. The incorporation of a di-alkylated hydroxymethyl acid can lead to hyperbranched polymers with unique rheological and thermal properties. acs.org Such polymers are of interest for applications in coatings, adhesives, and drug delivery systems. The steric hindrance provided by the butyl groups could enhance the hydrolytic stability of the resulting polyesters compared to those derived from less substituted hydroxy acids.
Another potential application lies in the field of functional fluids, such as lubricants and plasticizers. The branched alkyl structure is a common feature in molecules designed to have low pour points and good thermal stability. The hydroxyl and carboxylic acid groups offer handles for further functionalization to fine-tune the properties of the final product.
Future research could focus on developing efficient and scalable synthetic routes to this compound and its derivatives. A detailed investigation of its polymerization behavior, both as a sole monomer and in co-polymerizations with other monomers, would be crucial to understanding its potential in materials science. Furthermore, exploring the biological activity of this compound and its esters could be a worthwhile endeavor, given that many branched-chain hydroxy acids exhibit interesting biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-2-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h12H,3-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHHZUPKYEOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Pathways
Established Synthetic Routes for 2-Butyl-2-(hydroxymethyl)hexanoic Acid
Multi-step Chemical Syntheses
Multi-step synthesis provides a classical and well-documented approach to obtaining this compound and its derivatives. These routes often involve the sequential formation of key intermediates, allowing for purification at each stage to ensure the final product's high purity.
A common pathway to α,α-disubstituted hydroxymethyl acids involves the use of nitrile intermediates. This strategy leverages the relative ease of introducing alkyl groups at the α-position of a nitrile, followed by the conversion of the cyano group into the required hydroxymethyl and carboxylic acid functionalities.
A key intermediate in this pathway is 2-butyl-2-(hydroxymethyl)hexanenitrile (B2434341). The synthesis of this compound can be followed by hydrolysis to yield the final carboxylic acid. The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions. google.com For instance, the nitrile can be heated under reflux with an acid, such as a mixture of hydrobromic acid and sulfuric acid, to directly convert the nitrile group into a carboxylic acid. google.com
This multi-step process can be summarized in the following general scheme:
| Step | Reaction | Description |
| 1 | Dialkylation of a cyanoacetate (B8463686) | A cyanoacetate ester is sequentially alkylated with a butyl halide. |
| 2 | Reduction of the ester | The ester group of the dialkylated intermediate is reduced to a primary alcohol. |
| 3 | Hydrolysis of the nitrile | The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product. |
Chemo-enzymatic methods also offer a milder alternative for the hydrolysis step. Enzymes such as nitrilases can directly convert nitriles into carboxylic acids in a single step through the addition of two water molecules, often under mild pH and temperature conditions. apolloscientific.co.uk
Malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. This approach begins with a malonate derivative, such as diethyl malonate, which has two acidic α-hydrogens that can be sequentially removed by a base and reacted with alkyl halides.
For the synthesis of this compound, the general strategy involves the dialkylation of a malonic ester with a butyl halide. One of the ester groups is then selectively hydrolyzed and decarboxylated to produce a 2-butylhexanoic acid ester. Subsequent steps would involve introducing the hydroxymethyl group, typically by reacting an enolate of the ester with formaldehyde (B43269), followed by final hydrolysis of the remaining ester group.
An alternative pathway starts with a cyanoacetate ester, which is structurally related to malonate derivatives. For example, ethyl cyanoacetate can be reacted with a butyl halide in the presence of a base like sodium ethoxide to yield ethyl 2-butyl-2-cyanohexanoate. google.com This intermediate can then be further transformed via reduction and hydrolysis as described in the previous section.
The core steps of a typical malonate-based synthesis are outlined below:
| Step | Starting Material | Reagents | Intermediate Product |
| 1 | Diethyl Malonate | 1. Sodium Ethoxide2. Butyl Bromide (2 equiv.) | Diethyl 2,2-dibutylmalonate |
| 2 | Diethyl 2,2-dibutylmalonate | 1. KOH (1 equiv.), Ethanol/Water2. H₃O⁺, Heat | 2-Butylhexanoic acid |
| 3 | 2-Butylhexanoic acid | Conversion to ester, then reaction with formaldehyde precursor | This compound |
The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. youtube.comlibretexts.org While not a direct route to this compound, it is instrumental in synthesizing analogous structures and precursors. A crossed aldol reaction between pentanal and a formaldehyde source could theoretically generate 2-butyl-3-hydroxypropanal.
The key challenge in such a reaction is controlling self-condensation and achieving the desired crossed product. Once the β-hydroxy aldehyde precursor is formed, a subsequent oxidation step is required to convert the aldehyde group into a carboxylic acid. This two-step sequence—aldol addition followed by oxidation—is a common strategy for producing β-hydroxy acids. nih.gov
An analogous biological pathway is the conversion of glycerol (B35011) to 3-hydroxypropanoic acid, where the final step involves the oxidation of the intermediate 3-hydroxypropanal (B37111) directly to the carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase. nih.gov This highlights a viable synthetic strategy:
Aldol Addition: Formation of a β-hydroxy aldehyde or ketone. libretexts.org
Oxidation: Conversion of the aldehyde functionality to a carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412), Jones reagent) or an enzymatic catalyst. nih.gov
This approach provides a conceptual framework for accessing the hydroxymethyl acid scaffold, even if its direct application to the title compound is complex due to the required substitution pattern.
One-Pot Synthetic Procedures for Enhanced Efficiency
This method avoids the need for intermediate purification steps, saving time and materials, making it more suitable for large-scale industrial production. google.com The subsequent conversion of the resulting 2-butyl-2-(hydroxymethyl)hexanenitrile to a derivative like 2-(bromomethyl)-2-butylhexanoic acid is then achieved through a simple bromination/hydrolysis reaction. google.com
| Parameter | Description |
| Starting Materials | Cyanoacetate ester (e.g., ethyl cyanoacetate), halobutane, sodium alkoxide |
| Key Steps | 1. Dialkylation of the cyanoacetate ester.2. In-situ reduction of the ester group. |
| Product | 2-Butyl-2-(hydroxymethyl)hexanenitrile |
| Advantages | Shortened reaction time, high yield, no column chromatography required. |
Stereoselective and Enantioselective Synthetic Approaches
This compound possesses a quaternary chiral center at the C2 position. The synthesis of a single enantiomer of such a compound is a significant challenge, as traditional methods typically yield a racemic mixture. Stereoselective and enantioselective approaches are therefore crucial for applications where a specific stereoisomer is required.
While specific enantioselective syntheses for this compound are not widely documented in the literature, strategies applied to analogous chiral hydroxy acids can be considered. Chemo-enzymatic methods are particularly powerful in this regard. researchgate.net
One prominent technique is the enzymatic kinetic resolution of a racemic intermediate. For example, a racemic ester precursor to the final acid could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Novozym-435. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding optically pure carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.net These two enantiomerically enriched products can then be separated. This method is widely used in the synthesis of chiral drugs and natural products. researchgate.netresearchgate.net
Other advanced strategies include asymmetric synthesis, where chirality is introduced early in the synthetic sequence using chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For related β-hydroxy acids, stereocontrolled construction of stereocenters has been achieved starting from chiral precursors like Garner's aldehyde. elsevierpure.com These methods, while complex, offer precise control over the absolute stereochemistry of the final product.
Asymmetric Halolactonization Strategies and Chiral Auxiliary Applications (e.g., L-proline for analogous compounds)
Asymmetric halolactonization is a powerful technique for the synthesis of chiral lactones, which can serve as precursors to optically active compounds. rsc.orgresearchgate.net While direct application to this compound is not extensively documented, the strategy is highly relevant for analogous α,α-disubstituted olefinic acids. This method involves the cyclization of an unsaturated carboxylic acid initiated by a halogen, leading to the formation of a chiral lactone. The enantioselectivity of these reactions can be controlled through the use of chiral catalysts. rsc.org
Chiral auxiliaries offer another robust approach to asymmetric synthesis. L-proline, a naturally occurring amino acid, is a widely used and effective organocatalyst, often termed the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. nih.govlibretexts.org It is inexpensive, non-toxic, and available in both enantiomeric forms. libretexts.orgmdpi.com Proline and its derivatives are employed in a variety of asymmetric transformations, including aldol and Mannich reactions, by proceeding through enamine or iminium catalysis. libretexts.orgresearchgate.net These catalysts are instrumental in creating chiral centers in molecules structurally similar to the target compound. researchgate.netthieme-connect.com
| Strategy | Description | Key Features | Relevant Precursors/Analogs |
|---|---|---|---|
| Asymmetric Halolactonization | Enantioselective cyclization of unsaturated carboxylic acids to form chiral lactones, initiated by a halogen source. | - Forms chiral α-quaternary centers.
| α,α-diallyl carboxylic acids |
| Chiral Auxiliary (L-proline) | Use of a chiral molecule to guide the stereochemical outcome of a reaction. L-proline acts as an organocatalyst. | - Inexpensive and readily available. libretexts.org | Aldehydes and ketones for aldol/Mannich reactions |
Development of Enantiomerically Enriched Derivatives
Chemo-enzymatic methods provide an environmentally benign and highly selective route to enantiomerically enriched compounds. One notable strategy is the oxidative desymmetrization of achiral 2-alkyl-1,3-diols. This process utilizes microorganisms, such as Acetobacter aceti, to perform a stereoselective oxidation of one of the two enantiotopic primary hydroxymethyl groups. cnr.it The result is a chiral 2-hydroxymethyl alkanoic acid with a high degree of enantiomeric purity. This bio-catalytic approach is conducted in aqueous media under mild conditions, making it a sustainable option for producing chiral building blocks. cnr.it
| Substrate (Achiral 2-Alkyl-1,3-diol) | Biocatalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Ethyl-1,3-propanediol | Acetobacter aceti MIM 2000/28 | (S)-2-(Hydroxymethyl)butanoic acid | 94% |
| 2-Propyl-1,3-propanediol | Acetobacter aceti MIM 2000/28 | (S)-2-(Hydroxymethyl)pentanoic acid | 93% |
| 2-Butyl-1,3-propanediol | Acetobacter aceti MIM 2000/28 | (S)-2-(Hydroxymethyl)hexanoic acid | 92% |
Exploration of Novel Reaction Design for Industrial Scalability
Transitioning a synthetic route from the laboratory to an industrial scale presents significant challenges, including cost, efficiency, safety, and environmental impact. For compounds like this compound, scalability requires robust and streamlined reaction designs. A patent for the related compound, 2-(bromomethyl)-2-butyl hexanoic acid, describes a "one-pot" synthesis method that proceeds from 2-butyl-2-(hydroxymethyl)hexanenitrile through a simple bromination/hydrolysis reaction. google.com This approach is highlighted as being suitable for large-scale production due to its high reaction yield and the ability to obtain a pure product through simple recrystallization, avoiding complex purification methods like chromatography. google.com
General principles for scalable synthesis of similar hydroxymethyl acids emphasize the importance of high-yield reaction sequences, the ability to recover reagents, and the use of bio-friendly chemicals and solvents. rsc.orggoogle.com
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Design | Multi-step, purification after each step. | "One-pot" or telescoped reactions to minimize handling. google.com |
| Purification | Chromatography is common. | Crystallization, distillation, or extraction is preferred. google.comrsc.org |
| Yield | Moderate yields may be acceptable. | High yields are critical for economic viability. google.com |
| Reagents | Specialized and expensive reagents may be used. | Cost-effective, safe, and recoverable reagents are necessary. rsc.org |
Chemical Transformations and Derivatization Strategies
The two functional groups of this compound—the carboxyl group and the hydroxymethyl group—allow for a wide range of chemical transformations and the synthesis of diverse derivatives.
Oxidation Reactions of the Hydroxymethyl Moiety to Carboxylic Acids
The primary alcohol of the hydroxymethyl moiety can be oxidized to yield a carboxylic acid, transforming the parent molecule into 2,2-dibutylmalonic acid. This conversion requires strong oxidizing agents. umn.eduresearchgate.net Standard reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, or chromic acid (H₂CrO₄). umn.edu
| Reagent | Conditions | Product from Primary Alcohol |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Acidic (acetone) | Carboxylic Acid |
| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous H₂SO₄ | Carboxylic Acid |
Reduction Reactions of the Carboxyl Group to Alcohols
The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol, which would convert this compound into 2,2-dibutyl-1,3-propanediol. libretexts.org This transformation requires potent reducing agents, as the carboxyl group is relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) are effective for this purpose. libretexts.orglibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, which ultimately leads to the alcohol after hydrolysis of the intermediate metal salts. libretexts.org
| Reagent | Reactivity with Carboxylic Acids | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive; reduces to alcohol. libretexts.org | Primary Alcohol |
| Diborane (B₂H₆) | Reduces to alcohol. libretexts.org | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Generally unreactive. libretexts.org | No reaction (forms salt) |
Nucleophilic Substitution Reactions Involving the Hydroxymethyl Functional Group
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution reactions. libretexts.org To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This conversion makes the carbon atom susceptible to attack by a wide range of nucleophiles. libretexts.orgresearchgate.net
A relevant example is found in the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid. google.com In this process, the precursor 2-butyl-2-(hydroxymethyl)hexanenitrile is treated with hydrobromic acid (HBr) and concentrated sulfuric acid. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion in a nucleophilic substitution reaction to form the bromomethyl derivative. google.com This halomethyl group is a versatile handle for introducing other functional groups through subsequent substitution reactions.
| Activation Method | Intermediate Leaving Group | Example Incoming Nucleophiles | Product Functional Group |
|---|---|---|---|
| Reaction with HBr/H₂SO₄ | -Br (via -OH₂⁺) | CN⁻, N₃⁻, RS⁻, RCOO⁻ | Nitrile, Azide, Thioether, Ester |
| Reaction with TsCl/Pyridine | -OTs (Tosylate) | I⁻, NH₃, OR⁻ | Iodide, Amine, Ether |
| Reaction with SOCl₂ | -Cl | R₂NH, PPh₃ | Amine, Phosphonium (B103445) Salt |
Formation of Esters and Amides for Functional Diversification
The structural features of this compound, possessing both a carboxylic acid and a primary alcohol functional group, offer multiple avenues for functional diversification through the formation of esters and amides. These derivatives are pivotal in modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is a common strategy in the development of new chemical entities.
The carboxylic acid moiety is the primary site for esterification and amidation reactions. Standard esterification methodologies, such as the Fischer esterification, can be employed. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid, to yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca
For the synthesis of amides, the carboxylic acid can be activated to facilitate the reaction with an amine. A wide array of peptide coupling reagents are effective for this transformation. peptide.comsigmaaldrich.combachem.comuni-kiel.deamericanpeptidesociety.org These reagents, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts like BOP and HBTU, convert the carboxylic acid into a more reactive intermediate that readily reacts with a primary or secondary amine to form the amide bond. peptide.combachem.com The choice of coupling reagent and reaction conditions can be tailored to accommodate a variety of amine substrates and to minimize side reactions. sigmaaldrich.comuni-kiel.de
Chemo-enzymatic strategies can also be envisioned for the synthesis of esters and amides of this compound, offering advantages in terms of selectivity and milder reaction conditions. Lipases are commonly used enzymes for the esterification of carboxylic acids. nih.gov These enzymes can catalyze the reaction between the carboxylic acid and an alcohol, often with high regioselectivity and enantioselectivity. nih.gov Similarly, enzymatic methods exist for amide bond formation, providing a green chemistry approach to these derivatives.
The presence of the hydroxymethyl group allows for further diversification. It can be esterified, though typically under different conditions than the carboxylic acid, to form di-esters. Selective protection of the carboxylic acid would be necessary before esterifying the hydroxyl group to achieve regioselectivity.
Table 1: Synthetic Methodologies for Ester and Amide Formation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Ester |
| Amidation | Amine, Coupling Reagent (e.g., DCC, HBTU, BOP) | Amide |
| Chemo-enzymatic Esterification | Alcohol, Lipase | Ester |
Reactivity and Conversions of Brominated Analogues (e.g., 2-(bromomethyl)-2-butylhexanoic acid)
The brominated analogue, 2-(bromomethyl)-2-butylhexanoic acid, is a versatile synthetic intermediate due to the presence of the reactive bromomethyl group. google.com The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution (SN2) reactions, allowing for the introduction of diverse functional groups. ucsb.edu
A primary application of this reactivity is in the reaction with amines. Primary and secondary amines can act as nucleophiles, displacing the bromide to form the corresponding secondary and tertiary amines, respectively. chemguide.co.ukchemistryguru.com.sgyoutube.comchemguide.co.uk This reaction is a fundamental method for building more complex molecular architectures. The reaction typically proceeds by the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond. chemistryguru.com.sg
Beyond amination, the bromomethyl group can be converted to a wide range of other functionalities through reactions with various nucleophiles. For instance, reaction with alkoxides or phenoxides can yield ethers, while reaction with thiolates can produce thioethers. The conversion to thiols can also be achieved through various synthetic routes. nih.govresearchgate.netresearchgate.netgoogle.com These transformations significantly expand the chemical space accessible from this brominated intermediate.
The dual functionality of 2-(bromomethyl)-2-butylhexanoic acid, possessing both the reactive alkyl bromide and a carboxylic acid, allows for orthogonal chemical modifications. The carboxylic acid can be converted to esters or amides as described previously, while the bromomethyl group can undergo nucleophilic substitution. This enables the synthesis of a diverse library of compounds with varied functional groups at two different positions of the molecule. A patent describes the synthesis of 2-(bromomethyl)-2-butylhexanoic acid from 2-butyl-2-(hydroxymethyl)hexanenitrile through a bromination/hydrolysis reaction. google.com Another patent details a process for preparing chiral compounds derived from hexanoic acid esters, which can be intermediates in the synthesis of chiral 2-(bromomethyl)hexanoic acid derivatives. google.com
Table 2: Reactivity of 2-(bromomethyl)-2-butylhexanoic acid
| Nucleophile | Product Functional Group |
|---|---|
| Primary Amine (R-NH₂) | Secondary Amine |
| Secondary Amine (R₂NH) | Tertiary Amine |
| Alkoxide (R-O⁻) | Ether |
| Thiolate (R-S⁻) | Thioether |
Molecular Structure and Advanced Computational Investigations
Conformational Analysis and Stereochemical Considerations
Conformational analysis of this molecule would focus on the rotation around the C-C single bonds to identify the most stable energy minima. The steric hindrance imposed by the two bulky butyl groups is a significant factor, likely influencing the preferred orientation of the more flexible hydroxymethyl and carboxyl moieties. Certain conformations may be stabilized by the formation of intramolecular hydrogen bonds, which can override otherwise unfavorable steric interactions. libretexts.org
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
Hydrogen bonding is a defining feature of 2-Butyl-2-(hydroxymethyl)hexanoic acid's molecular interactions. The molecule contains two hydrogen bond donor sites (the hydroxyl and carboxylic acid protons) and three hydrogen bond acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens). nih.gov
Intermolecular Hydrogen Bonding: In condensed phases, intermolecular hydrogen bonds play a crucial role. Like other carboxylic acids, this compound can form stable head-to-tail dimers, where the carboxyl groups of two separate molecules bond with each other. libretexts.org Furthermore, the presence of both donor and acceptor groups allows for the formation of extended hydrogen-bonded networks with neighboring molecules, influencing properties like boiling point, viscosity, and solubility. libretexts.orgresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Potential Interaction Types | Intramolecular (Hydroxyl-Carboxyl), Intermolecular (Carboxyl-Carboxyl Dimers, Extended Networks) |
Theoretical Chemistry and Quantum Mechanical Calculations
Due to the limited experimental data on this specific compound, theoretical and computational methods are invaluable for predicting its behavior and properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation, including the precise bond lengths and angles, especially within the potential intramolecular hydrogen bond. researchgate.net
Predict Reactivity: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO provides insights into its chemical stability.
Calculate Thermodynamic Properties: Determine descriptors such as bond dissociation energies (BDE), proton affinities (PA), and ionization potential (IP) to predict its behavior in chemical reactions. mdpi.com
Simulate Vibrational Spectra: Compute theoretical infrared (IR) spectra to help identify characteristic vibrational frequencies, such as the stretches of the O-H and C=O bonds, which would be modulated by hydrogen bonding. researchgate.net
Molecular Dynamics (MD) simulations can model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov MD simulations of this compound could be used to:
Explore Conformational Space: Simulate the molecule's dynamic movements to identify accessible conformations and the energy barriers between them. nih.gov
Analyze Solvation: By placing the molecule in a simulated solvent box (e.g., water), MD can investigate solute-solvent interactions, the stability of hydrogen bonds with the solvent, and calculate properties like solvation free energy. researchgate.net
Study Bulk Properties: For systems with many molecules, MD can predict bulk properties such as density, viscosity, and surface tension, which are governed by intermolecular forces. researchgate.net Radial distribution functions (RDFs) derived from these simulations can reveal the average distances and coordination between functional groups, offering a structural explanation for macroscopic properties. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
The specific arrangement of functional groups and alkyl chains in this compound directly influences its reactivity and physical properties.
Structure-Reactivity:
Functional Groups: The reactivity is primarily dictated by the carboxylic acid and primary alcohol functionalities. The carboxylic acid can undergo esterification, amide formation, or deprotonation, while the primary alcohol can be oxidized or participate in ether and ester linkages.
Steric Hindrance: The two butyl groups attached to the alpha-carbon create significant steric hindrance around the reactive centers. This bulkiness would likely decrease the rate of reactions involving the carboxylic acid and hydroxymethyl groups compared to less substituted analogues.
Structure-Property:
Physical Properties: Strong intermolecular hydrogen bonding is expected to result in a relatively high boiling point and melting point compared to non-hydrogen-bonding isomers of similar molecular weight. The ability to form intramolecular hydrogen bonds can sometimes reduce the extent of intermolecular interactions, which may slightly lower these values compared to isomers where only intermolecular bonding is possible. libretexts.org
| Structural Feature | Influence on Properties |
|---|---|
| Carboxyl and Hydroxyl Groups | High potential for inter- and intramolecular hydrogen bonding; contributes to higher boiling point and viscosity. |
| Two Butyl Chains | Increases lipophilicity and steric hindrance; enhances solubility in nonpolar solvents. |
| Quaternary α-Carbon | Creates a chiral center; introduces significant steric shielding of adjacent functional groups, reducing reactivity. |
Biological Interactions and Mechanistic Elucidation Excluding Clinical Human Data
Investigation of Molecular Targets and Pathways at the Cellular Level
The primary molecular target identified for structurally related α-substituted hexanoic acid derivatives is the enzyme arginase . researchgate.net Arginase is a binuclear manganese metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to produce L-ornithine and urea. acs.org This enzymatic activity places it in direct competition with nitric oxide synthase (NOS), which also uses L-arginine as a substrate to produce nitric oxide (NO). nedp.com
The cellular pathway influenced by the inhibition of arginase is central to endothelial function and immune response. By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced NO production. nih.gov NO is a crucial signaling molecule involved in vasodilation, and its decreased bioavailability is a hallmark of endothelial dysfunction associated with various cardiovascular diseases like hypertension and atherosclerosis. nih.gov Therefore, compounds that inhibit arginase can modulate the cellular redox environment by shifting the balance of L-arginine metabolism away from urea production and towards NO synthesis. nih.gov The dysregulation of arginase activity is implicated in several pathologies, making it a significant therapeutic target. nedp.com
Enzymatic Interaction and Inhibition Studies (e.g., related hexanoic acid derivatives as arginase inhibitors)
Derivatives of hexanoic acid have been a major focus of arginase inhibitor development. researchgate.net The compound 2(S)-amino-6-boronohexanoic acid (ABH) is a foundational L-arginine isostere and a potent arginase inhibitor. researchgate.netnih.gov Its mechanism of action involves the boronic acid moiety, which is attacked by a metal-bridging hydroxide (B78521) ion within the enzyme's binuclear manganese active site, resulting in the formation of a stable tetrahedral boronate ion that effectively inhibits catalytic activity. nih.gov
Building on this, research has explored α,α-disubstituted amino acid-based arginase inhibitors. nih.gov These "second-generation" inhibitors feature substitutions at the alpha-carbon (C2), analogous to the butyl and hydroxymethyl groups in 2-Butyl-2-(hydroxymethyl)hexanoic acid. Studies show that the active sites of both human arginase I and arginase II can accommodate substituents at this position. researchgate.net The inhibitory activities (IC₅₀) of several related hexanoic acid derivatives have been quantified, demonstrating their potential to effectively block arginase function. nih.gov
Below is a table of representative α-amino acid derivatives and their inhibitory concentrations against human arginase isoforms.
| Compound Name | Target Enzyme | IC₅₀ Value |
| L-homoarginine | hARG-1 | 8.14 ± 0.52 mM |
| L-homoarginine | hARG-2 | 2.52 ± 0.01 mM |
| 2(S)-amino-6-boronohexanoic acid (ABH) | rat liver ARG-1 | 0.8 µM |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl)hexanoic acid | hARG-1 | 200 nM |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl)hexanoic acid | hARG-2 | 290 nM |
Receptor Binding Affinity and Ligand-Protein Interaction Studies
While arginase is an enzyme, the principles of ligand-protein interaction are directly applicable to its active site. X-ray crystallography studies have provided detailed insights into how hexanoic acid-based inhibitors bind to human arginase I. researchgate.netacs.org These studies reveal that the additional α-substituents on the inhibitor molecule can be readily accommodated within the enzyme's active site. acs.org
Notably, these substituents can form new, favorable intermolecular interactions with the protein. acs.org For instance, α-substituents containing a tertiary amine linked by a two-carbon chain have been shown to improve inhibitory potency. This enhancement is rationalized by a water-mediated hydrogen bond between the basic nitrogen of the ligand and the carboxylic acid side chain of an aspartate residue (Asp200 in arginase II, Asp181 in arginase I) located at the entrance of the active site. researchgate.net This work highlights a new region on the protein surface that can be exploited for designing inhibitors with greater affinity and specificity. acs.org The binding of these ligands relies on a combination of hydrogen bonds and hydrophobic interactions to achieve target selectivity. nih.gov
Interactions with General Biomolecules and Biological Systems
The primary interaction of these compounds within a biological system is the modulation of L-arginine metabolism. nedp.com By selectively binding to and inhibiting arginase, these molecules prevent the conversion of L-arginine to ornithine and urea. This has a cascading effect on interconnected metabolic and signaling pathways. The most significant consequence is the increased availability of the common substrate, L-arginine, for nitric oxide synthase (NOS). nedp.comnih.gov This interaction is crucial in biological systems where arginase is upregulated, such as in certain cardiovascular diseases and tumors, leading to a state of L-arginine depletion and impaired NO production. nih.gov By inhibiting arginase, these compounds can restore the balance, thereby influencing physiological processes like blood pressure regulation and immune cell function. nih.gov
Functional Group Contributions to Biological Recognition and Activity
The biological activity of a molecule is intrinsically linked to its functional groups, which dictate its chemical properties, reactivity, and ability to interact with biological targets. nih.govreachemchemicals.com In the context of hexanoic acid-based inhibitors, each functional group plays a specific role.
Carboxylic Acid Group: The carboxylate (COO⁻) group is critical for binding, often forming salt bridges or strong hydrogen bonds with positively charged or polar residues in the enzyme's active site. Its esterification typically leads to a complete loss of biological activity, underscoring its importance.
Hexanoic Acid Backbone: This carbon chain serves as the scaffold, positioning the key functional groups in the correct orientation to fit within the binding pocket. The length of the chain is often critical for reaching specific interaction points.
α-Substituents (e.g., Butyl and Hydroxymethyl): The groups at the C2 position significantly influence potency and selectivity.
Hydroxymethyl Group (-CH₂OH): This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (to the oxygen atom). This versatility allows it to form specific interactions with polar amino acid residues, potentially increasing binding affinity and specificity. drugdesign.org
The strategic combination of these groups allows for fine-tuning the molecule's interaction with its target protein. nih.gov
Application of Derivatives as Biochemical Probes
The development of potent and specific arginase inhibitors based on the hexanoic acid scaffold has provided valuable tools for biochemical research. nih.gov These compounds can be used as biochemical probes to investigate the physiological and pathophysiological roles of arginase in various contexts, without resorting to genetic knockout models. nih.gov
By selectively inhibiting arginase in in vitro and ex vivo models, researchers can elucidate the downstream consequences on cellular signaling, NO production, and cell proliferation. nih.gov For example, the use of inhibitors like 2(S)-amino-6-boronohexanoic acid (ABH) has been instrumental in demonstrating the role of arginase in vascular diseases associated with diabetes and in modulating the immune response within tumor microenvironments. nih.govnih.gov These small-molecule probes allow for the acute and reversible inhibition of the enzyme, offering a level of temporal control that is essential for studying dynamic biological processes.
Metabolic Fates and Degradation Pathways Excluding Human Metabolic Data
Microbial Transformation and Biodegradation Processes
The structural complexity of 2-Butyl-2-(hydroxymethyl)hexanoic acid, characterized by a quaternary α-carbon, presents unique challenges for microbial degradation compared to simple linear fatty acids. Microorganisms employ a variety of enzymatic strategies to break down such complex organic molecules.
While this compound is a carboxylic acid, it can exist in the environment as an ester derivative. These ester forms can be susceptible to enzymatic hydrolysis. This reaction is a key initial step in the degradation of many organic compounds, converting less bioavailable esters into more water-soluble acids and alcohols that can enter microbial metabolic pathways. researchgate.netyoutube.com
Hydrolysis is catalyzed by a broad class of enzymes known as hydrolases, specifically esterases and lipases. researchgate.net The general mechanism involves the cleavage of the ester bond (RCO-OR') by the addition of a water molecule, yielding a carboxylic acid (R-COOH) and an alcohol (R'-OH). britannica.com This process can be catalyzed by either acids or bases, but in biological systems, it is efficiently carried out by enzymes at neutral pH. youtube.comlibretexts.org For example, the hydrolysis of fats (triglycerides) by lipase (B570770) enzymes is a fundamental biological process that breaks down the ester linkages to release fatty acids and glycerol (B35011). youtube.com It is plausible that microbial esterases in soil and aquatic environments would act on any esterified forms of this compound, releasing the parent acid for further degradation.
Table 1: Key Enzymes in Microbial Biotransformation and Their Functions
| Enzyme Class | Function | Relevance to Target Compound Analogues |
|---|---|---|
| Esterases/Lipases | Catalyze the hydrolysis of ester bonds. | Cleavage of ester derivatives to release the parent carboxylic acid and an alcohol. researchgate.net |
| Hydroxylases/Oxygenases | Incorporate oxygen atoms into organic molecules, often hydroxylating C-H bonds. | Initial activation of aliphatic side chains (butyl, hexyl) to form alcohols. acs.orgwikipedia.org |
| Dehydrogenases | Catalyze the oxidation of alcohols to aldehydes or ketones. | Further oxidation of hydroxylated intermediates. |
| Acyl-CoA Synthetase | Activates fatty acids by attaching Coenzyme A (CoA). | Primes the molecule for entry into oxidative pathways. aocs.org |
| Dioxygenases | Incorporate both atoms of molecular oxygen into a substrate. | Used in the degradation of branched and cyclic alkanoic acids. nih.gov |
This table is generated based on established enzymatic functions for analogous compounds.
The initial step in the microbial degradation of aliphatic hydrocarbons and their derivatives often involves oxidation. wikipedia.org Enzymes such as hydroxylases and oxygenases, particularly cytochrome P450 monooxygenases, are crucial for this process. wikipedia.orgresearchgate.net These enzymes catalyze the insertion of an oxygen atom into a non-activated C-H bond, converting a hydrocarbon group into an alcohol. acs.orgwikipedia.org This hydroxylation increases the water solubility of the compound and introduces a functional group that can be further metabolized. wikipedia.org
For a molecule like this compound, microbial oxygenases could attack several positions:
Omega (ω)-oxidation: Oxidation at the terminal methyl group of either the butyl or the hexyl chain.
Sub-terminal oxidation: Hydroxylation at other positions along the alkyl chains.
Studies on analogous compounds have demonstrated these pathways. For instance, certain Mycobacterium species are known to degrade alkyl-branched aromatic alkanoic acids by initiating attack on the alkyl side-chain through omega-oxidation, followed by beta-oxidation. nih.govplymouth.ac.uk Similarly, fungal peroxygenases can catalyze a cascade of oxidation reactions on long-chain alkanes, converting them into alcohols and subsequently into carboxylic acids. The existing hydroxymethyl group on this compound is a primary alcohol, which itself can be readily oxidized by microbial alcohol dehydrogenases to an aldehyde, and then further by aldehyde dehydrogenases to a second carboxylic acid group, forming a dicarboxylic acid.
Beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to generate acetyl-CoA. wikipedia.org The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons. aocs.org However, standard beta-oxidation is blocked by branching at the α- or β-carbon of the fatty acid chain.
In this compound, the α-carbon is a quaternary carbon (bonded to four other carbon atoms), which sterically hinders the formation of the initial double bond required for beta-oxidation. For degradation to proceed via this pathway, microorganisms must employ alternative strategies. One such strategy is alpha-oxidation, a process used to degrade β-branched fatty acids like phytanic acid. byjus.com Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the acid, thereby shifting the position of the branch and allowing beta-oxidation to commence. byjus.comnih.gov Another potential route is omega-oxidation, which degrades the molecule from the opposite end of the carboxyl group, bypassing the problematic α-carbon entirely. nih.gov
Table 2: Comparison of Fatty Acid Oxidation Pathways
| Pathway | Site of Attack | Key Feature | Applicability to Branched-Chain Acids |
|---|---|---|---|
| Beta (β)-Oxidation | Beta-carbon (C3) | Removes 2-carbon units as acetyl-CoA. wikipedia.org | Blocked by α- or β-carbon branching. byjus.com |
| Alpha (α)-Oxidation | Alpha-carbon (C2) | Removes 1-carbon unit as CO2. byjus.com | Enables subsequent β-oxidation by removing the blocking branch. byjus.com |
| Omega (ω)-Oxidation | Terminal methyl carbon | Oxidizes the "omega" end to a carboxylic acid. nih.gov | Bypasses α- and β-carbon branches, allowing for degradation from the opposite end. |
This table summarizes the primary fatty acid oxidation pathways relevant to the degradation of both linear and branched structures.
The microbial degradation of xenobiotic branched carboxylic acids (BCAs) is a significant area of environmental research. Studies on anaerobic consortia from river sediments have shown that BCAs with tertiary carbons can be degraded, often through beta-oxidation mechanisms. However, the same studies indicated that these consortia were unable to degrade BCAs with quaternary carbons. researchgate.net This suggests that this compound could be highly persistent in some anaerobic environments.
In aerobic environments, pathways for other complex carboxylic acids, such as naphthenic acids (alkyl-substituted cyclic carboxylic acids), have been elucidated. For example, Mycobacterium and Pseudomonas species degrade these compounds through a combination of side-chain oxidation (omega- and beta-oxidation) and ring cleavage. nih.govresearchgate.net A plausible degradation pathway for this compound would likely involve an initial omega-hydroxylation of one of the alkyl chains, followed by successive rounds of beta-oxidation until the quaternary α-carbon is reached, resulting in a persistent, highly branched intermediate.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Separation Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. Its application is particularly relevant for the analysis of 2-Butyl-2-(hydroxymethyl)hexanoic acid, a metabolite of Valproic Acid (VPA), in biological matrices such as plasma, serum, and urine. nih.govresearchgate.net The inherent complexity of these samples necessitates the high separation efficiency of liquid chromatography coupled with the sensitive and selective detection capabilities of mass spectrometry. rsc.org
In a typical LC-MS/MS method for VPA and its metabolites, chromatographic separation is achieved on a reversed-phase column, such as a C8 or C18 column. actamedicamarisiensis.ronih.gov An isocratic mobile phase, for instance, consisting of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) with 0.1% formic acid, can be used to elute the analytes. nih.gov The mass spectrometer, often a triple quadrupole instrument, is typically operated with an electrospray ionization (ESI) source in the negative ion mode. researchgate.netactamedicamarisiensis.ro For this compound and similar carboxylic acids, detection involves monitoring the deprotonated molecule [M-H]⁻. researchgate.netactamedicamarisiensis.ro The high sensitivity and specificity of LC-MS/MS allow for the reliable analysis of this compound even at low concentrations within intricate biological environments. nih.gov
| Parameter | Example Method 1 nih.gov | Example Method 2 actamedicamarisiensis.ro |
| Chromatography Column | ZORBAX SB-C₈ (3.5 μm, 2.1×100 mm) | Zorbax SB - C18 (3.5 μm, 100 mm x 3 mm) |
| Mobile Phase | Isocratic: Methanol-10mM ammonium acetate (80:20, v/v) with 0.1% formic acid | Isocratic: Acetonitrile (B52724) and 0.1% acetic acid in water (40:60, v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Run Time | 2.0 min | 2.3 min (retention time for VPA) |
| Ionization Mode | ESI Negative | ESI Negative |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Single Ion Monitoring (SIM) |
Advanced Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds like this compound. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. nih.gov This capability allows for the determination of a compound's exact mass.
From the exact mass, a unique elemental formula can be calculated. For instance, while two different compounds might have the same nominal mass, their exact masses will differ due to the mass defects of their constituent atoms. nih.gov This is critical in metabolite identification, where multiple molecular possibilities can exist for a given mass. By comparing the experimentally measured exact mass of this compound with the theoretically calculated mass for its elemental formula (C₁₁H₂₂O₃), analysts can confirm its identity with a high degree of confidence, typically within a mass accuracy tolerance of 5 ppm. The high resolution also makes it possible to clearly identify fragment ions in MS/MS spectra, further supporting structural elucidation. lipidmaps.org
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₂₂O₃ |
| Monoisotopic Mass (Theoretical) | 202.1569 Da |
| Typical HRMS Instrument | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |
| Benefit | Unambiguous elemental composition determination, high confidence in identification. |
Information-Dependent Acquisition (IDA), also known as Data-Dependent Acquisition (DDA), is a widely used strategy in LC-MS/MS for the untargeted screening and identification of compounds in complex samples. nih.govnih.govcreative-proteomics.com This "smart" data acquisition mode is highly effective for identifying unknown or unexpected metabolites, including this compound, without needing to pre-define the target masses. researchgate.net
The IDA process operates through a cyclical workflow. First, the mass spectrometer performs a high-resolution survey scan (MS1) to detect all ions eluting from the LC column at a given time. youtube.com The instrument's software then intelligently identifies the most intense ions from this MS1 scan. Based on predefined criteria (e.g., intensity threshold, number of ions to select), the instrument automatically switches from MS1 mode to product ion scan mode (MS/MS), selecting the most abundant precursor ions and subjecting them to fragmentation. youtube.comresearchgate.net This generates MS/MS spectra that provide structural information for identification. The key advantage of IDA is its ability to automatically trigger fragmentation for compounds of sufficient intensity, enabling the identification of metabolites that were not specifically targeted. nih.gov However, a potential limitation is that low-abundance compounds may not be selected for fragmentation if more intense ions are co-eluting. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of this compound, especially in complex biological matrices. agilent.comthermofisher.com The primary goals are to remove interfering substances (like proteins and salts), concentrate the analyte, and convert it into a form that is optimal for chromatographic analysis and mass spectrometric detection.
Common initial sample cleanup steps for plasma or serum include protein precipitation using organic solvents like acetonitrile or methanol, or solid-phase extraction (SPE). actamedicamarisiensis.ronih.govmfd.org.mk For carboxylic acids, which can exhibit poor retention on reversed-phase columns and sometimes ionize inefficiently, chemical derivatization is a frequently employed strategy to improve analytical performance. actamedicamarisiensis.roresearchgate.net
Derivatization modifies the analyte's chemical structure by attaching a chemical group that enhances its analytical properties. gcms.cz For LC-MS analysis of carboxylic acids, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used. nih.govsemanticscholar.org The reaction with 3-NPH converts the carboxylic acid into a derivative that is more readily retained on reversed-phase columns and shows improved ionization efficiency, leading to significantly lower limits of detection. semanticscholar.orgunimi.it For gas chromatography-mass spectrometry (GC-MS) analysis, silylation is a common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the polar carboxyl and hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters, making the compound more volatile and thermally stable for GC analysis. nih.govresearchgate.netresearchgate.net
| Technique | Reagent Example | Purpose |
| Protein Precipitation | Acetonitrile, Methanol | Removes proteins from plasma/serum. actamedicamarisiensis.romfd.org.mk |
| Solid-Phase Extraction (SPE) | C8 or C18 cartridges | Cleans up and concentrates the analyte. nih.gov |
| LC-MS Derivatization | 3-nitrophenylhydrazine (3-NPH) | Improves chromatographic retention and ionization efficiency. nih.govsemanticscholar.org |
| GC-MS Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. nih.govresearchgate.net |
Development of Quantitative Analytical Assays
The development of robust quantitative analytical assays is essential for determining the concentration of this compound in biological samples. These assays are typically developed using LC-MS/MS due to its superior sensitivity and selectivity. nih.gov Method validation is performed to ensure the reliability of the results.
A quantitative method for VPA and its metabolites was developed using LC-MS/MS with pre-column derivatization. nih.gov Such methods are validated for several key parameters. Linearity is established by creating a calibration curve from samples with known concentrations of the analyte, which should demonstrate a linear relationship between concentration and instrument response (typically with a correlation coefficient, r², >0.99). nih.govmfd.org.mk The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov
Precision measures the closeness of repeated measurements and is reported as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, reported as a percentage of the nominal value. Both are assessed at multiple concentration levels using quality control samples. For biomedical assays, intra-day and inter-day precision and accuracy are typically required to be within ±15%. nih.gov The recovery of the analyte through the sample preparation process is also evaluated to ensure the extraction procedure is efficient and reproducible. actamedicamarisiensis.romfd.org.mk
| Validation Parameter | Typical Acceptance Criteria | Research Finding Example nih.gov |
| Linearity (r²) | >0.99 | >0.995 for VPA and metabolites |
| LLOQ | Defined and within acceptable precision/accuracy | 50-52 ng/mL for various VPA metabolites |
| Intra-day Precision (%CV) | <15% | <15.0% |
| Inter-day Precision (%CV) | <15% | <15.0% |
| Accuracy | 85-115% (or ±15%) | <15.0% |
| Recovery | Consistent and reproducible | Not specified in this study, but another reported >94%. mfd.org.mk |
Applications in Synthetic Chemistry and Materials Science Excluding Pharmaceutical Product Development and Clinical Use
Role as a Versatile Building Block in Complex Organic Synthesis
2-Butyl-2-(hydroxymethyl)hexanoic acid is a bifunctional organic molecule, possessing both a carboxylic acid and a primary alcohol functional group. This dual reactivity makes it a valuable building block in organic synthesis. The presence of two distinct functional groups allows for selective reactions at either site, providing a pathway to more complex molecular structures.
The core structure, a hexanoic acid substituted at the alpha-position with both a butyl and a hydroxymethyl group, provides a unique sterically hindered scaffold. This can be strategically employed in total synthesis to introduce specific spatial arrangements within a target molecule. The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides, while the hydroxyl group can undergo oxidation, etherification, or esterification. This versatility allows for its incorporation into a wide array of more complex organic molecules. A key synthetic application of this compound is its role as a precursor in the synthesis of other important intermediates, such as 2-(bromomethyl)-2-butyl hexanoic acid, which is utilized in the production of more complex heterocyclic systems. google.com
Precursor for the Elaboration of Advanced Molecular Architectures
The unique 2,2-disubstituted 3-hydroxypropanoic acid framework of this compound serves as a foundational element for the construction of advanced molecular architectures. The quaternary carbon at the alpha-position imparts specific conformational constraints on molecules derived from it. This feature is particularly useful in the design of molecules with well-defined three-dimensional shapes, which is crucial in fields such as host-guest chemistry and molecular recognition.
By modifying the carboxylic acid and hydroxyl functionalities, chemists can extend the molecular framework in multiple directions. For instance, the reduction of the carboxylic acid would yield the corresponding 2,2-dibutyl-1,3-propanediol. Diols of this nature are well-established monomers and building blocks for various polymeric and supramolecular structures. chemdad.comnih.gov
Utility in the Production of Specialty Chemicals and Functional Materials
While specific commercial applications of this compound in specialty chemicals are not extensively documented in publicly available literature, its structural motifs are found in compounds with specialized functions. The presence of both a carboxylic acid and a hydroxyl group allows for its potential use as a monomer in the synthesis of polyesters and polyurethanes. The two butyl chains would be expected to enhance the hydrophobicity and solubility in nonpolar media of the resulting polymers, potentially leading to materials with tailored properties for applications such as coatings, adhesives, and specialty lubricants.
The general class of 2,2-disubstituted 1,3-propanediols, which are derivatives of this acid, are known to be used in the production of polyesters and polyurethanes, imparting flexibility and hydrolytic stability to the polymer backbone. researchgate.netresearchgate.net
Intermediacy in the Synthesis of Agrochemicals and Related Compounds
The structural framework of this compound is of interest in the design of new agrochemicals. The specific arrangement of functional groups can be a key element in the synthesis of molecules with potential herbicidal or pesticidal activity. While direct evidence of its use in commercial agrochemicals is scarce, the synthesis of novel molecular scaffolds is a constant endeavor in agrochemical research. The ability to introduce a sterically demanding, functionalized quaternary center is a valuable tool in the medicinal and agrochemical chemist's toolbox for optimizing the biological activity and physical properties of a lead compound.
Design and Application in the Development of Advanced Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. acs.org The bifunctional nature of this compound makes it a potential candidate for the development of such probes. chemrxiv.org The carboxylic acid can be used as a handle to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the hydroxyl group can be modified to incorporate a reactive group for covalent labeling of a biological target. nih.govthermofisher.com
The lipophilic butyl groups can influence the cell permeability and subcellular localization of the probe. Although no specific chemical probes based on this exact molecule are prominently featured in the literature, its structure provides a versatile platform for the design of novel probes for chemical biology research. acs.org
Q & A
Q. What are the recommended methods for synthesizing 2-butyl-2-(hydroxymethyl)hexanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis of enantiomerically pure this compound can be adapted from methods used for structurally similar compounds. For example, enantioselective synthesis often employs chiral auxiliaries like tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives (compound 1 in ). Key steps include:
- Boronate coupling : Use of 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2 ) to introduce branching .
- Asymmetric induction : Enantiomer control via chiral oxazinane intermediates, following protocols by Williams .
- Purification : Chromatographic separation (HPLC or GC) to isolate the desired enantiomer.
Table 1 : Comparison of Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boronate Coupling | Compound 2 , THF, -78°C | 65–75 | >90% | |
| Chiral Resolution | Chiral column (e.g., Chiralpak® AD-H) | 85–92 | >98% ee |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm branching and hydroxymethyl groups via (δ 1.2–1.6 ppm for butyl chain; δ 3.5–3.7 ppm for hydroxymethyl) and NMR (δ 70–75 ppm for hydroxyl-bearing carbon) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHO; [M+H] = 175.1334) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>97% by area) .
Table 2 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 174.24 g/mol | |
| CAS Number | 101051-51-8 | |
| InChI Key | AG0003MQ (Refer to SDS) |
Q. What are the stability considerations for this compound under experimental storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at -20°C in inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group .
- pH Sensitivity : Avoid alkaline conditions (pH > 9) to prevent esterification or decomposition.
- Light Exposure : Protect from UV light to mitigate radical-mediated degradation .
Advanced Research Questions
Q. How does stereochemistry influence the biochemical interactions of this compound?
- Methodological Answer : Enantiomers exhibit divergent bioactivity due to stereospecific enzyme binding. For example:
- (R)-enantiomer : May inhibit DPP-IV enzymes (relevant to diabetes research) based on structural analogs .
- (S)-enantiomer : Potential anti-inflammatory activity via COX-2 modulation, inferred from hexanoic acid derivatives .
- Experimental Design : Use circular dichroism (CD) spectroscopy and molecular docking simulations to map enantiomer-protein interactions .
Q. What computational approaches predict the solvent interactions and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the compound’s solvation energy in polar (water) vs. non-polar (hexane) solvents. Parameters include:
- Dielectric constant (ε) adjustments for solvent effects.
- Transition-state analysis for esterification pathways .
- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions to predict micelle formation .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities (e.g., residual boronate reagents) may skew bioassays. Validate via LC-MS and elemental analysis .
- Assay Conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for serum protein interactions .
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HepG2) to confirm target specificity .
Q. What environmental impact assessment protocols apply to this compound?
- Methodological Answer : Follow EPA guidelines for carboxylic acids ():
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
